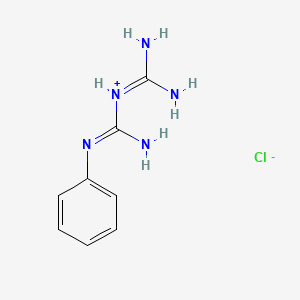

Chlorhydrate de 1-phénylbiguanide

Vue d'ensemble

Description

Le chlorhydrate de 1-phénylbiguanide est un composé synthétique connu pour son activité biologique, notamment en tant qu'agoniste puissant et sélectif des récepteurs 5-HT3 . Il est largement utilisé dans la recherche scientifique en raison de sa capacité à activer ces récepteurs, qui jouent un rôle crucial dans le système nerveux central .

Applications De Recherche Scientifique

1-Phenylbiguanide hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

1-Phenylbiguanide hydrochloride primarily targets the 5-HT3 receptors , also known as serotonin-gated ion channels . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

1-Phenylbiguanide hydrochloride acts as an agonist of the 5-HT3 receptors . This means it binds to these receptors and activates them, mimicking the effects of serotonin, a natural neurotransmitter . It has an EC50 value two-fold greater than that of serotonin, indicating a potent interaction with the 5-HT3 receptors .

Biochemical Pathways

Upon activation of the 5-HT3 receptors, 1-Phenylbiguanide hydrochloride triggers a series of biochemical reactions. It stimulates the release of dopamine, a neurotransmitter associated with reward and pleasure systems in the brain . This compound also arouses reflex bradycardia and hypotension through activation of cardiac and pulmonary vagal afferents .

Result of Action

The activation of 5-HT3 receptors by 1-Phenylbiguanide hydrochloride leads to various molecular and cellular effects. It causes an increase in extracellular dopamine release in the rat nucleus accumbens . Additionally, it has been found to depolarize the rat vagus nerve, mimicking the effects of serotonin on the vagus nerve . It also induces reflex falls in heart rate and blood pressure .

Action Environment

The action, efficacy, and stability of 1-Phenylbiguanide hydrochloride can be influenced by various environmental factorsFor instance, the compound is stable at room temperature for several weeks, but for longer periods, it should be stored at -20°C .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-Phenylbiguanide hydrochloride interacts with 5-HT3 receptors . As an agonist, it binds to these receptors and triggers a response, specifically, it has been found to increase the release of dopamine in the nucleus accumbens of rats . The nature of this interaction is that of a typical agonist-receptor interaction, where the compound binds to the receptor and induces a cellular response.

Cellular Effects

The primary cellular effect of 1-Phenylbiguanide hydrochloride is its influence on cell signaling pathways. By acting as an agonist for 5-HT3 receptors, it can trigger the release of dopamine . This can have a significant impact on cellular processes, particularly those related to neurotransmission and synaptic activity. The specific effects can vary depending on the type of cell and the presence of 5-HT3 receptors.

Molecular Mechanism

The molecular mechanism of action of 1-Phenylbiguanide hydrochloride involves its interaction with 5-HT3 receptors. As an agonist, it binds to these receptors and induces a conformational change, which triggers a series of intracellular events . This can lead to the activation of various signaling pathways, including those involved in the release of neurotransmitters such as dopamine .

Metabolic Pathways

Given its role as a 5-HT3 receptor agonist, it may be involved in pathways related to serotonin metabolism

Subcellular Localization

The subcellular localization of 1-Phenylbiguanide hydrochloride is likely to be influenced by its target receptors, the 5-HT3 receptors These receptors are typically located on the cell membrane, suggesting that 1-Phenylbiguanide hydrochloride may also be localized at the cell membrane when it is active

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de 1-phénylbiguanide peut être synthétisé par un processus en plusieurs étapes. Une méthode courante consiste à faire réagir l'isocyanate de phényle avec la dicyandiamide en présence d'acide chlorhydrique . La réaction se déroule généralement comme suit :

Étape 1 : L'isocyanate de phényle réagit avec la dicyandiamide pour former le 1-phénylbiguanide.

Étape 2 : Le 1-phénylbiguanide obtenu est ensuite traité avec de l'acide chlorhydrique pour donner du this compound.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Le chlorhydrate de 1-phénylbiguanide subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les produits d'oxydation correspondants.

Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.

Substitution : Il peut subir des réactions de substitution où un ou plusieurs atomes de la molécule sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des réactifs tels que les halogènes ou les agents alkylants.

Principaux produits formés : Les principaux produits formés par ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base pour la synthèse de composés hétérocycliques.

Biologie : Le composé est utilisé pour étudier le rôle des récepteurs 5-HT3 dans le système nerveux central.

Médecine : Il a été étudié pour ses effets cardiovasculaires sur des modèles animaux.

Mécanisme d'action

Le this compound exerce ses effets principalement en activant les récepteurs 5-HT3. Ces récepteurs sont des canaux ioniques dépendants des ligands qui permettent une transmission synaptique rapide dans les systèmes nerveux central et périphérique. Lorsqu'il se lie au récepteur, le this compound induit un changement conformationnel qui ouvre le canal ionique, permettant le flux d'ions et déclenchant les voies de signalisation en aval .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de 1-phénylbiguanide peut être comparé à d'autres composés similaires, tels que :

Phénylbiguanide : Un composé apparenté qui agit également comme un agoniste des récepteurs 5-HT3.

Chlorhydrate d'altansérine : Un autre composé utilisé dans les études de récepteurs.

Unicité : Le this compound est unique en raison de sa forte sélectivité et de sa puissance en tant qu'agoniste des récepteurs 5-HT3. Cela en fait un outil précieux dans la recherche axée sur la compréhension du rôle de ces récepteurs dans divers processus physiologiques et pathologiques .

Références

Propriétés

IUPAC Name |

1-(diaminomethylidene)-2-phenylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5.ClH/c9-7(10)13-8(11)12-6-4-2-1-3-5-6;/h1-5H,(H6,9,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUDRDSKZQDCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102-02-3 (Parent) | |

| Record name | 1-Phenylbiquanide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1058763 | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-57-2 | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylbiquanide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55-57-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidodicarbonimidic diamide, N-phenyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbiguanide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

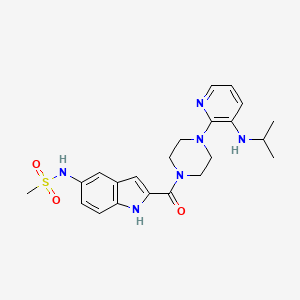

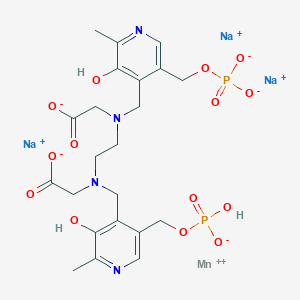

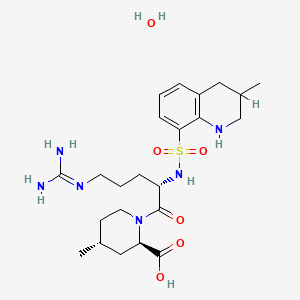

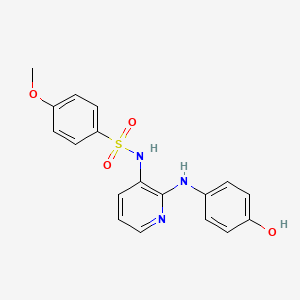

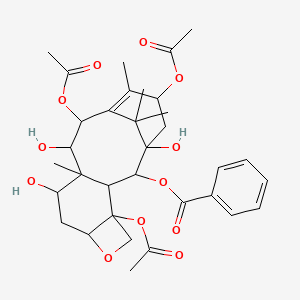

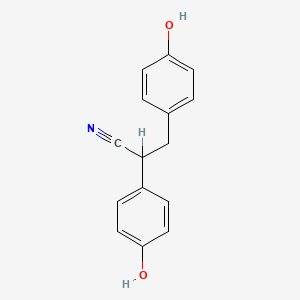

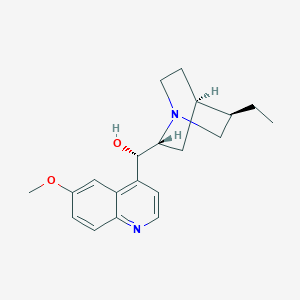

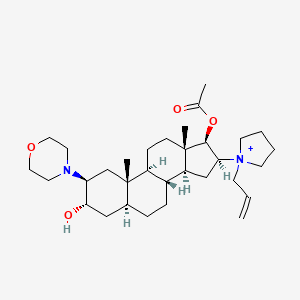

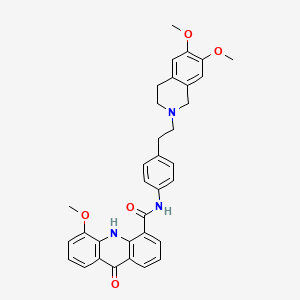

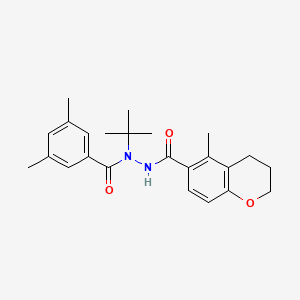

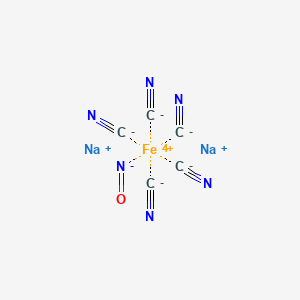

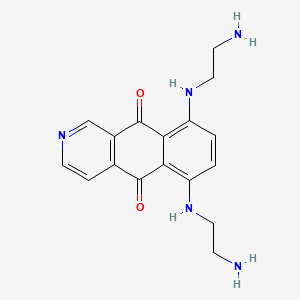

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 1-phenylbiguanide hydrochloride?

A1: 1-Phenylbiguanide hydrochloride functions as a selective agonist of the 5-hydroxytryptamine 3 receptor (5-HT3R) [, , , ]. This means it binds to and activates this specific receptor subtype.

Q2: How does activation of 5-HT3R by 1-phenylbiguanide hydrochloride relate to emesis?

A2: The 5-HT3R plays a crucial role in the mechanism of nausea and vomiting, particularly in chemotherapy-induced nausea and vomiting (CINV) [, ]. Activation of 5-HT3 receptors, such as by 1-phenylbiguanide hydrochloride, can induce emetic responses. This compound is often used in animal models, like the pica model in rats, to study potential antiemetic drugs and their mechanisms [, , , ].

Q3: Can you elaborate on the "pica model" and its relevance to 1-phenylbiguanide hydrochloride research?

A3: The pica model utilizes the observation that rodents, specifically rats in the provided studies, consume kaolin (a type of clay) when experiencing nausea [, ]. 1-Phenylbiguanide hydrochloride, being a potent 5-HT3R agonist, induces this pica behavior, mimicking emesis [, , ]. Researchers then assess the effectiveness of potential antiemetic agents by measuring the reduction in kaolin consumption following treatment [, ].

Q4: Apart from its use in emesis studies, is 1-phenylbiguanide hydrochloride relevant to other research areas?

A4: Yes, research suggests that 1-phenylbiguanide hydrochloride can be used to investigate the role of 5-HT3 receptors in other physiological processes. For instance, one study explored the expression of 5-HT3 receptors in the HT29 cell line, derived from human colon adenocarcinoma, using 1-phenylbiguanide hydrochloride as an agonist []. This suggests a potential role of 5-HT3 receptors in cancer cell proliferation.

Q5: Are there any known natural compounds that show antiemetic effects against 1-phenylbiguanide hydrochloride-induced emesis?

A5: Yes, the provided research highlights the traditional Chinese herbal formula Xiao-Ban-Xia-Tang (XBXT) and its efficacy in reducing 1-phenylbiguanide hydrochloride-induced pica in rats [, ]. Additionally, extracts from Capsicum frutescens (containing capsaicin as the main component) and a composition of Pistacia chinensis and Codonopsis lanceolata have shown similar antiemetic effects in animal models, potentially involving modulation of 5-HT3 receptors [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B1662855.png)